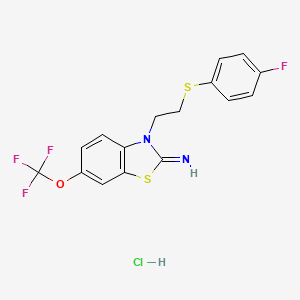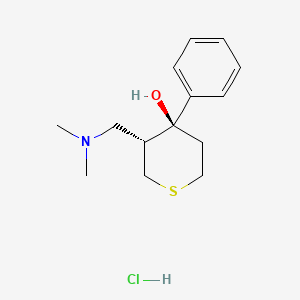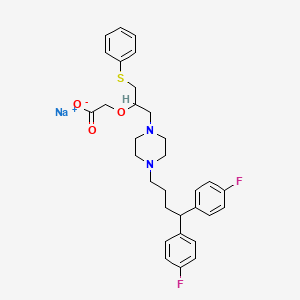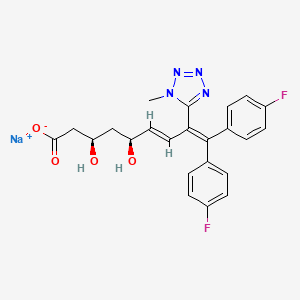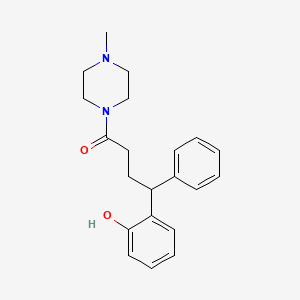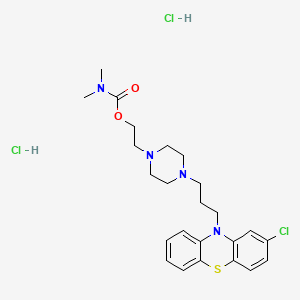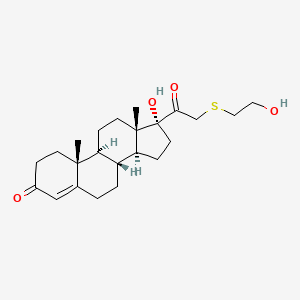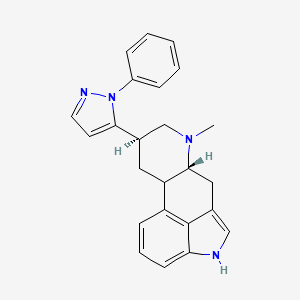
6-Methyl-8-beta-(1-phenyl-pyrazol-5-yl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Metil-8-beta-(1-fenil-pirazol-5-il)ergolina es un compuesto químico que pertenece a la familia de las ergolinas. Los derivados de la ergolina son conocidos por sus diversas propiedades farmacológicas y se encuentran en diversas fuentes naturales, incluidos los hongos del cornezuelo del centeno y ciertas especies de plantas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Metil-8-beta-(1-fenil-pirazol-5-il)ergolina típicamente implica reacciones orgánicas de múltiples pasos. Un enfoque común es la alquilación de un precursor de ergolina con un derivado de pirazol. Las condiciones de reacción a menudo requieren el uso de bases fuertes y solventes para facilitar la formación del producto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas para aumentar el rendimiento y la pureza. Esto puede incluir el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
6-Metil-8-beta-(1-fenil-pirazol-5-il)ergolina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno en la molécula.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o agregar átomos de hidrógeno.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
6-Metil-8-beta-(1-fenil-pirazol-5-il)ergolina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Sirve como herramienta para investigar vías e interacciones biológicas.
Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Metil-8-beta-(1-fenil-pirazol-5-il)ergolina implica su interacción con dianas moleculares específicas, como receptores y enzimas. Puede actuar como un agonista o antagonista, modulando la actividad de estas dianas e influyendo en diversas vías biológicas. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares a 6-Metil-8-beta-(1-fenil-pirazol-5-il)ergolina incluyen otros derivados de ergolina como:
Ácido lisérgico: Conocido por su función como precursor de varios alcaloides de ergolina.
Cabergolina: Un derivado del cornezuelo del centeno utilizado como agonista del receptor de dopamina.
Ergina: Encontrado en ciertas especies de plantas y conocido por sus propiedades psicoactivas .
Unicidad
Lo que diferencia a 6-Metil-8-beta-(1-fenil-pirazol-5-il)ergolina es su configuración estructural específica, que imparte propiedades farmacológicas únicas. Esta singularidad lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .
Propiedades
Número CAS |
116979-33-0 |
|---|---|
Fórmula molecular |
C24H24N4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(6aR,9R)-7-methyl-9-(2-phenylpyrazol-3-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C24H24N4/c1-27-15-17(22-10-11-26-28(22)18-6-3-2-4-7-18)12-20-19-8-5-9-21-24(19)16(14-25-21)13-23(20)27/h2-11,14,17,20,23,25H,12-13,15H2,1H3/t17-,20?,23-/m1/s1 |
Clave InChI |
GMSDPGKDEIKUIM-LRRFZDQKSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NN5C6=CC=CC=C6 |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NN5C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)
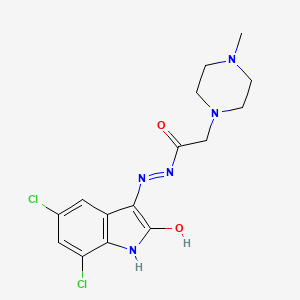
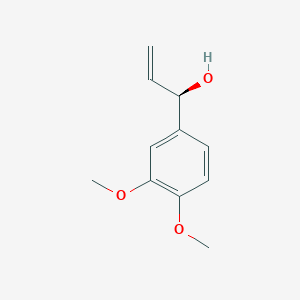
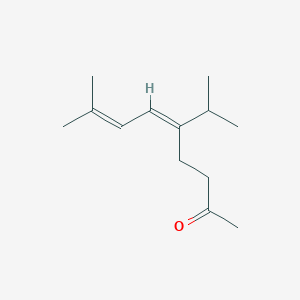
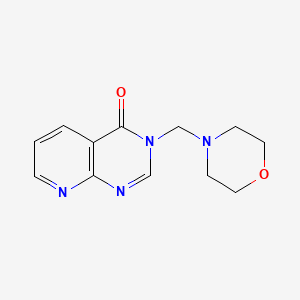
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
